Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C19H19NO4S2. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains an ethyl ester group and a sulfamoyl group attached to the benzothiophene core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under palladium-catalyzed conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonamide reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
Ethyl 3-[(3-phenylsulfamoyl]-1-benzothiophene-2-carboxylate: This compound lacks the ethyl group on the phenyl ring, which may influence its solubility and interaction with molecular targets.
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-thiophene-2-carboxylate: This compound has a thiophene ring instead of a benzothiophene ring, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-3-13-8-7-9-14(12-13)20-26(22,23)18-15-10-5-6-11-16(15)25-17(18)19(21)24-4-2/h5-12,20H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUIDHXFZCPXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.